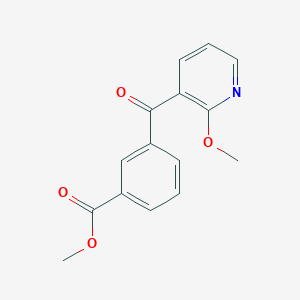

Methyl 3-(2-methoxynicotinoyl)benzoate

Overview

Description

Scientific Research Applications

Agriculture: Botanical Insecticide

Methyl 3-(2-methoxynicotinoyl)benzoate: has been identified as a promising botanical insecticide. It’s a naturally occurring compound that has shown effectiveness against a variety of agricultural pests . Its modes of action include contact toxicant, fumigant, ovicidal toxin, oviposition deterrent, repellent, and attractant. This makes it a versatile tool for integrated pest management, offering a more environmentally safe alternative to synthetic chemical pesticides.

Environmental Science: Sustainable Pest Management

In the field of environmental science, this compound contributes to sustainable pest management practices. It aligns with recent trends in pesticide development that prioritize environmental, food safety, and human health considerations . Its use supports the shift towards biopesticides that have minimal negative impacts on non-target species, including natural enemies of pests and pollinators.

Materials Science: Reference Standards

While specific applications in materials science are not directly cited, Methyl 3-(2-methoxynicotinoyl)benzoate is used in scientific research as a reference standard due to its well-defined chemical structure and properties. This allows for the precise calibration of analytical instruments and validation of experimental results in materials characterization.

Biochemistry: Metabolic Studies

As a novel nicotinate ester derivative, Methyl 3-(2-methoxynicotinoyl)benzoate is utilized in biochemical research to study metabolic pathways. Its role as a metabolite in plants suggests potential applications in understanding plant biochemistry and the synthesis of complex organic molecules.

Pharmacology: Research and Development

In pharmacology, this compound’s applications are still under exploration. It serves as a research chemical that could potentially be used in the development of new pharmaceuticals. Its interactions with biological systems can provide insights into drug design and therapeutic mechanisms.

Analytical Chemistry: Chemical Analysis

Methyl 3-(2-methoxynicotinoyl)benzoate: is employed in analytical chemistry for the chemical analysis of complex mixtures. Its defined molecular structure aids in the identification and quantification of substances within a sample, which is crucial for quality control and regulatory compliance.

Safety and Hazards

Mechanism of Action

Mode of Action

The exact mechanism of action of Methyl 3-(2-methoxynicotinoyl)benzoate remains unknown . It displays possible cholinergic properties, and potentiates dopamine while partially inhibiting serotonin .

Biochemical Pathways

Given its potential cholinergic properties and its effects on dopamine and serotonin, it may interact with neurotransmitter systems in the brain . .

Result of Action

Its potential cholinergic properties and effects on dopamine and serotonin suggest it may have impacts on neuronal function and neurotransmission . .

properties

IUPAC Name |

methyl 3-(2-methoxypyridine-3-carbonyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-19-14-12(7-4-8-16-14)13(17)10-5-3-6-11(9-10)15(18)20-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFAGMUOKUSJIEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)C2=CC(=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642156 | |

| Record name | Methyl 3-(2-methoxypyridine-3-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-methoxynicotinoyl)benzoate | |

CAS RN |

898785-83-6 | |

| Record name | Methyl 3-(2-methoxypyridine-3-carbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

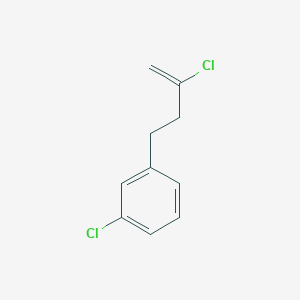

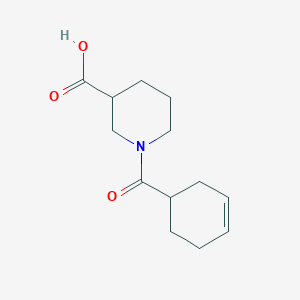

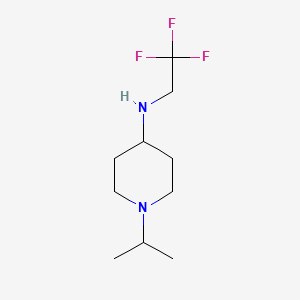

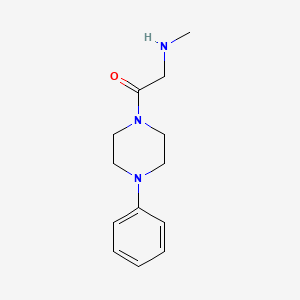

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

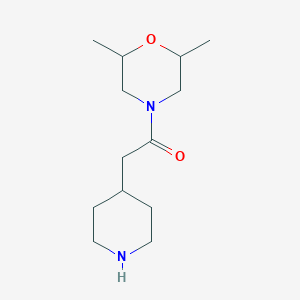

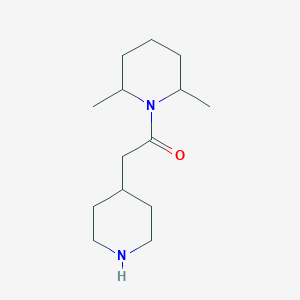

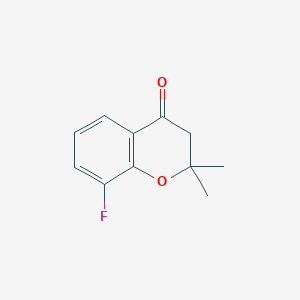

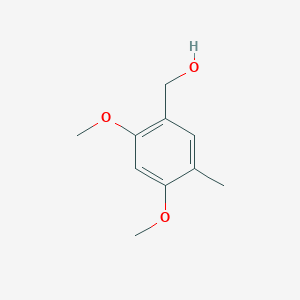

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B1368529.png)

![N-[4-(Difluoromethoxy)benzyl]-N-ethylamine](/img/structure/B1368538.png)